molecular formula C21H14O5 B12611983 Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- CAS No. 876752-68-0

Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl-

Cat. No.: B12611983
CAS No.: 876752-68-0
M. Wt: 346.3 g/mol
InChI Key: LSGSZLWNOYFOPC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- is a complex organic compound with the molecular formula C20H12O5 It is a derivative of benzoic acid and xanthene, characterized by the presence of a hydroxy group and a methyl group on the xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid by reacting an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to introduce the methyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure but lacks the methyl group at the 3-position.

    Fluorescein: A well-known dye with a similar xanthene core but different functional groups.

    Rhodamine: Another xanthene-based dye with distinct chemical properties.

Uniqueness

The presence of both a hydroxy group and a methyl group in benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- imparts unique chemical and physical properties.

Properties

CAS No.

876752-68-0

Molecular Formula

C21H14O5

Molecular Weight

346.3 g/mol

IUPAC Name

4-(3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid

InChI

InChI=1S/C21H14O5/c1-11-8-12(21(24)25)2-5-15(11)20-16-6-3-13(22)9-18(16)26-19-10-14(23)4-7-17(19)20/h2-10,22H,1H3,(H,24,25)

InChI Key

LSGSZLWNOYFOPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Origin of Product

United States

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